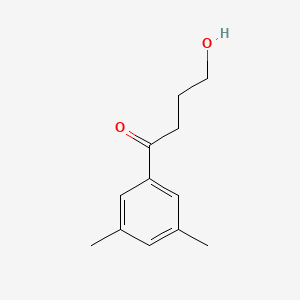

1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one

Description

1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one is a substituted butanone derivative featuring a 3,5-dimethylphenyl group attached to the carbonyl carbon and a hydroxyl group at the fourth position of the butanone chain.

Properties

CAS No. |

452308-54-2 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(3,5-dimethylphenyl)-4-hydroxybutan-1-one |

InChI |

InChI=1S/C12H16O2/c1-9-6-10(2)8-11(7-9)12(14)4-3-5-13/h6-8,13H,3-5H2,1-2H3 |

InChI Key |

IFKOBQGYBWHZBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCCO)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with a suitable ketone under basic conditions to form the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with complex structures.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

(a) 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one (CAS: 1503604-52-1)

- Structural Features: The hydroxyl group is located on the phenyl ring (4-hydroxy-3,5-dimethylphenyl) rather than the butanone chain. The butanone chain includes a methyl branch at position 3 (3-methylbutanone).

- Molecular Formula : C₁₃H₁₈O₂ (vs. inferred C₁₂H₁₆O₂ for the target compound).

- Molecular Weight : 206.28 g/mol.

- Implications: The hydroxyl group on the phenyl ring may reduce chain flexibility and alter hydrogen-bonding interactions compared to the target compound. The methyl branch in the butanone chain could lower melting/boiling points due to increased steric hindrance .

(b) 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodophenyl)butan-1-one (CAS: 898785-56-3)

- Structural Features: A 5,5-dimethyl-1,3-dioxane ring is fused to the butanone chain. The phenyl group is substituted with iodine at the 3-position.

- Molecular Formula : C₁₆H₂₀IO₃ (distinct from the target compound’s inferred formula).

- Implications: The iodine substituent increases molecular weight (354.23 g/mol) and may enhance electrophilic reactivity. The dioxane ring introduces rigidity and could affect solubility in nonpolar solvents .

Physical and Chemical Properties (Inferred and Reported)

*Inferred based on structural similarity to .

Biological Activity

1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one, also known as DMBH , is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMBH, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMBH has the molecular formula and a molecular weight of 192.25 g/mol. Its structure features a hydroxybutanone moiety attached to a dimethylphenyl group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| CAS Number | 73206-04-9 |

Anticancer Properties

DMBH has shown promising anticancer properties in various studies. For instance, it exhibited selective cytotoxicity against human gastric cancer cells (MGC803) with an IC50 value of 5.19 μM, indicating significant potential for cancer therapy . Its mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. DMBH was effective against several bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 3.75 μg/mL . This suggests that DMBH could serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Effects

Research indicates that DMBH possesses anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. The compound inhibits the production of pro-inflammatory cytokines and mediators, which are crucial in inflammatory pathways.

Metabolic Disorders

DMBH has been investigated for its potential in treating metabolic disorders such as insulin resistance syndrome and obesity. It has been shown to improve insulin sensitivity and reduce lipid accumulation in animal models . These findings suggest that DMBH may have therapeutic applications in managing metabolic diseases.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of DMBH on various cancer cell lines, it was found that DMBH selectively inhibited the growth of MGC803 cells while having minimal effects on normal cells. This selectivity highlights its potential as a targeted cancer therapy.

Study 2: Antibacterial Activity Assessment

A series of experiments were conducted to assess the antibacterial efficacy of DMBH against clinical isolates of Staphylococcus aureus. The results demonstrated that DMBH not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its utility in treating biofilm-related infections.

The biological activities of DMBH can be attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : DMBH activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

- Cytokine Regulation : It decreases levels of TNF-alpha and IL-6, key players in inflammation.

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.